molecular formula C10H14N2O3 B7529932 N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide

N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide

Cat. No. B7529932
M. Wt: 210.23 g/mol
InChI Key: NRGPUIKBJPAAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide, also known as EOPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EOPA belongs to the class of pyridine derivatives and has been studied extensively for its ability to bind to specific receptors in the brain and modulate their activity. In

Mechanism of Action

N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide acts as a positive allosteric modulator of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. The binding of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide to the NMDA receptor enhances its activity and promotes the release of neurotransmitters such as glutamate and dopamine. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide also acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in lab experiments is its specificity for the NMDA receptor and the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating these receptors without affecting other neurotransmitter systems. However, one of the limitations of using N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of animals used in experiments.

Future Directions

There are several future directions for research on N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide. One area of interest is the potential use of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in the treatment of schizophrenia, which is characterized by abnormalities in NMDA receptor function. Another area of interest is the development of more potent and selective modulators of the NMDA receptor and the α7 nicotinic acetylcholine receptor. Additionally, the use of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in combination with other drugs or therapies may enhance its therapeutic potential in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide involves the reaction between 2-methoxyacetamide and 3-acetyl-1-ethyl-6-hydroxy-pyridine. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of specific receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-12-6-8(4-5-10(12)14)11-9(13)7-15-2/h4-6H,3,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGPUIKBJPAAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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